molecular formula C6H4Cl3N B6261910 2,5-dichloro-4-(chloromethyl)pyridine CAS No. 1196146-50-5

2,5-dichloro-4-(chloromethyl)pyridine

Cat. No.: B6261910
CAS No.: 1196146-50-5
M. Wt: 196.5
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Description

2,5-Dichloro-4-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by three chlorine substituents: two on the pyridine ring (positions 2 and 5) and one on a chloromethyl group at position 3. Its molecular formula is C₆H₄Cl₃N, with a molecular weight of 196.46 g/mol. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands due to its reactive chloromethyl group and electron-deficient pyridine ring. While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, inferences can be drawn from structurally similar compounds .

Properties

CAS No.

1196146-50-5

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-(chloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl-substituted pyridines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyridines with various functional groups.
  • Pyridine N-oxides.
  • Methyl-substituted pyridines.

Scientific Research Applications

2,5-Dichloro-4-(chloromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.

    Medicine: It is a precursor for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-(chloromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dichloro-4-(chloromethyl)pyridine with three analogs: 2-Chloro-5-(chloromethyl)pyridine, 2-Amino-3,5-dichloropyridine, and 4-Amino-3,5-dichloropyridine. Key differences in substitution patterns, reactivity, and physical properties are highlighted.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reactivity Profile
This compound C₆H₄Cl₃N 196.46 Not reported Cl (positions 2,5); CH₂Cl (position 4) High reactivity at chloromethyl group; electrophilic aromatic substitution
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.02 Not reported Cl (position 2); CH₂Cl (position 5) Moderate reactivity; similar nucleophilic substitution potential
2-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂ 163.01 81–83 Cl (positions 3,5); NH₂ (position 2) Hydrogen bonding capability; reduced electrophilicity
4-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂ 163.01 159–161 Cl (positions 3,5); NH₂ (position 4) Enhanced thermal stability due to intramolecular interactions

Key Findings:

Substitution Patterns and Reactivity: The chloromethyl group in this compound enables nucleophilic substitution reactions, making it versatile for forming carbon-carbon or carbon-heteroatom bonds. In contrast, amino-substituted analogs (e.g., 2-Amino-3,5-dichloropyridine) exhibit reduced electrophilicity due to electron-donating NH₂ groups, favoring hydrogen bonding and participation in coupling reactions . Positional isomerism significantly impacts properties. For example, 4-Amino-3,5-dichloropyridine has a higher melting point (159–161°C) than 2-Amino-3,5-dichloropyridine (81–83°C), likely due to stronger intermolecular interactions in the solid state .

Toxicity and Handling :

  • Chloromethyl-substituted pyridines (e.g., 2-Chloro-5-(chloromethyl)pyridine) are corrosive and require stringent safety measures, including protective equipment and ventilation . The additional chlorine in this compound may exacerbate toxicity, though specific data are lacking.

Applications: Amino-substituted dichloropyridines are often used in drug synthesis (e.g., antimalarials or kinase inhibitors), whereas chloromethyl derivatives serve as intermediates in polymerization or functional material synthesis .

Research Implications and Data Gaps

While the provided evidence lacks direct studies on this compound, inferences from analogs suggest:

  • Its reactivity likely exceeds that of 2-Chloro-5-(chloromethyl)pyridine due to increased electron withdrawal from the pyridine ring (two Cl atoms vs. one).
  • Thermal stability may be lower than amino-substituted analogs due to the absence of hydrogen-bonding networks.

Further research is needed to characterize its physical properties, toxicology, and synthetic applications comprehensively.

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